
Ritonavir-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ritonavir-13C,d3 is a labeled version of Ritonavir, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. Ritonavir itself is a well-known inhibitor of the human immunodeficiency virus (HIV) protease, used in the treatment of HIV infection and acquired immunodeficiency syndrome (AIDS). The isotopic labeling in this compound allows for its use in various scientific studies, particularly in tracing and quantification during drug development processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ritonavir-13C,d3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Ritonavir. This can be achieved through specific synthetic routes that introduce these isotopes at designated positions in the molecule. The process typically involves the use of isotopically labeled starting materials and reagents under controlled reaction conditions to ensure the precise incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced techniques such as vacuum drum drying to solidify nanosuspensions of the compound. This method ensures the retention of the isotopic labels while producing a stable and redispersible product suitable for further processing into tablets or capsules .
化学反应分析
Types of Reactions: Ritonavir-13C,d3, like its parent compound Ritonavir, undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of the compound .
科学研究应用
Ritonavir-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways and degradation of Ritonavir.
Biology: Employed in studies to understand the interaction of Ritonavir with biological targets, such as HIV protease.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of Ritonavir in the body.
Industry: Applied in the development and optimization of pharmaceutical formulations containing Ritonavir .
作用机制
Ritonavir-13C,d3 exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the enzyme, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This mechanism is similar to that of Ritonavir, with the isotopic labeling allowing for more precise studies of the drug’s pharmacokinetics and pharmacodynamics .
相似化合物的比较
Ritonavir: The parent compound, used widely in the treatment of HIV/AIDS.
Nirmatrelvir: Another protease inhibitor used in combination with Ritonavir for the treatment of COVID-19.
Saquinavir: Another HIV protease inhibitor with a similar mechanism of action .
Uniqueness: Ritonavir-13C,d3 is unique due to its isotopic labeling, which allows for its use in advanced scientific studies that require precise tracing and quantification. This makes it particularly valuable in drug development and pharmacokinetic studies, where understanding the exact behavior of the drug in the body is crucial .
属性
分子式 |
C37H48N6O5S2 |
|---|---|
分子量 |
725.0 g/mol |
IUPAC 名称 |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[(2-propan-2-yl-1,3-thiazol-4-yl)methyl-(trideuterio(113C)methyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i5+1D3 |
InChI 键 |
NCDNCNXCDXHOMX-DYMHQHQRSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N(CC1=CSC(=N1)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
规范 SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
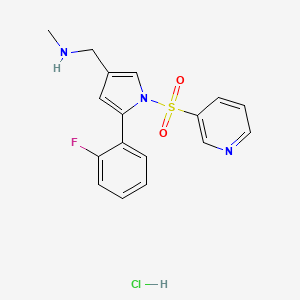


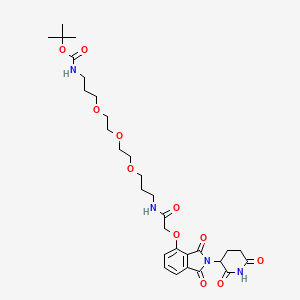

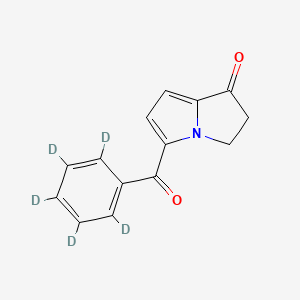
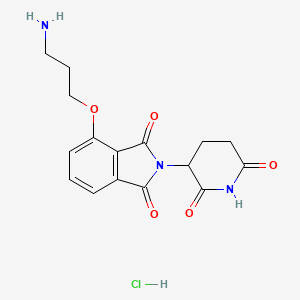
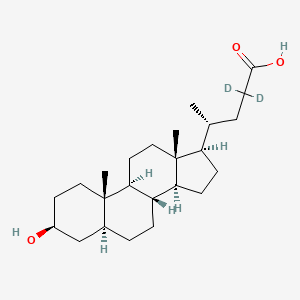
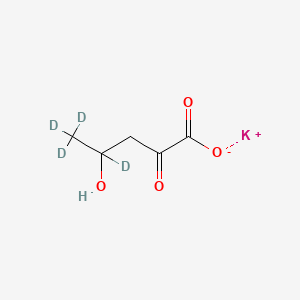
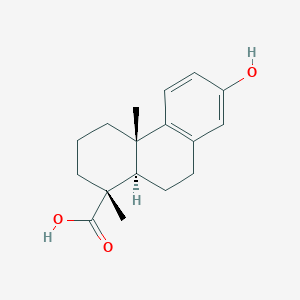
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
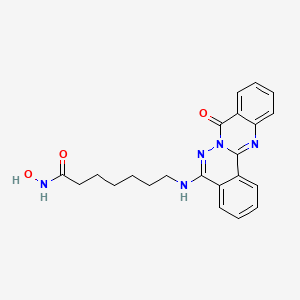
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
